BAY 299
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Description
Potent and selective BRD1 and TAF1 inhibitor (IC50 values are 6 and 13 nM, respectively). Displays selectivity over other bromodomains (>30-fold over other members of the BRPF family; BRD9 and ATAD2; >300-fold over BRD4). Displays BRD1 and TAF1 inhibition in a NanoBRET cell assay.
Scientific Research Applications
Therapeutic Potential in Cancer Treatment
BAY 299 has been identified as an effective TAF1 bromodomain inhibitor, showing promise in cancer treatment. García-Carpizo et al. (2018) found that this compound exhibits antiproliferative effects in several cancer cell lines. The study demonstrated that the bromodomains of TAF1 are crucial for cell proliferation, and inhibiting these with this compound resulted in significant reduction of cancer cell growth. This suggests that targeting TAF1 bromodomains can be a viable strategy for cancer therapy, particularly in cases where high levels of histone acetylation at proliferation-related genes are present in cancer cells (García-Carpizo et al., 2018).
Potential in Treating Acute Myeloid Leukemia
Another significant application of this compound is in the treatment of acute myeloid leukemia (AML). Zhou et al. (2021) explored the effects of this compound on AML cells, revealing its capacity to inhibit cell growth, induce cell death, and promote cell differentiation. This study indicates that this compound could be a promising candidate for AML treatment, as it induces cell death through various mechanisms, including the activation of pro-apoptotic proteins and the expression of cell cycle inhibitor genes (Zhou et al., 2021).
Properties
Molecular Formula |
C25H23N3O4 |
---|---|
Molecular Weight |
429.47 |
Synonyms |
6-(3-Hydroxypropyl)-2-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione |
Origin of Product |
United States |
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